N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide
Description
N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrazole ring with an imidazo[1,5-a]pyridine core, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c22-14(10-1-3-12-7-15-9-20(12)8-10)16-11-2-4-13-17-18-19-21(13)6-5-11/h1,3,7-9,11H,2,4-6H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOGSGYAMCPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=NN2CCC1NC(=O)C3=CN4C=NC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The imidazo[1,5-a]pyridine core can be synthesized via condensation reactions between pyridine derivatives and imidazole precursors. The final step involves coupling the tetrazole and imidazo[1,5-a]pyridine moieties under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms .
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. It may interact with specific biological targets, leading to various physiological effects .
Medicine
In medicine, N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Pentylenetetrazole
- 1,5-Pentamethylenetetrazole
- α,β-Cyclopentamethylenetetrazole
Uniqueness
What sets N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide apart is its unique combination of the tetrazole and imidazo[1,5-a]pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
